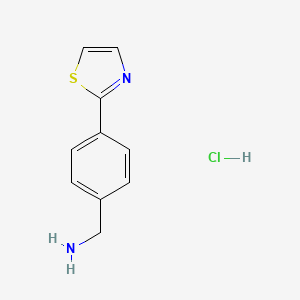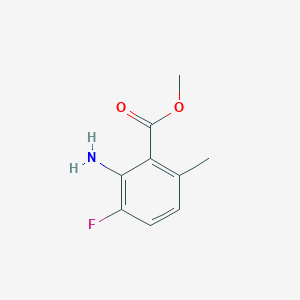
7-Chlor-3,8-dimethyl-2-(4-methylphenyl)chinolin-4-carbonylchlorid
Übersicht
Beschreibung
7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C19H15Cl2NO and its molecular weight is 344.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Anwendungen
Der Chinolin-Heterocyclus ist ein wertvolles Gerüst für die Entwicklung bioaktiver Moleküle mit Anwendungen in der antibakteriellen Behandlung. Neue 7-Chlorchinolinderivate wurden synthetisiert und auf ihre Wirksamkeit gegen verschiedene Bakterienstämme bewertet. Beispielsweise haben bestimmte Derivate eine vielversprechende Aktivität gegen Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa und Streptococcus pyogenes gezeigt . Diese Verbindungen könnten möglicherweise zur Entwicklung neuer antibakterieller Mittel führen.
Antioxidative Aktivitäten
Einige Chlorchinolin-Analoga weisen signifikante antioxidative Eigenschaften auf. Sie wurden unter Verwendung des 1,1-Diphenyl-2-picrylhydrazyl (DPPH)-Assays getestet, der die Fähigkeit einer Verbindung misst, als Radikalfänger zu wirken. Bestimmte Derivate haben eine starke antioxidative Aktivität gezeigt, mit IC50-Werten, die mit denen von Ascorbinsäure vergleichbar sind . Dies deutet auf mögliche Anwendungen bei der Vorbeugung von oxidativen Stress-bedingten Krankheiten hin.
Krebsforschung
Chinolinderivate werden auch auf ihre Antikrebsaktivität untersucht. Die strukturelle Vielseitigkeit von Chinolin ermöglicht die Synthese von Verbindungen, die auf bestimmte Antikrebsaktivitäten zugeschnitten werden können. Diese Verbindungen können so konzipiert werden, dass sie verschiedene an der Proliferation und dem Überleben von Krebszellen beteiligte Pfade angreifen .
Antimalaria-Aktivität
Der Chinolinkern ist historisch bedeutsam für Antimalariamittel. Derivate von 7-Chlorchinolin, wie Chloroquin, wurden bei der Behandlung von Malaria eingesetzt. Die Forschung entwickelt weiterhin neue Chinolin-basierte Verbindungen, die die Resistenz gegen bestehende Antimalariamittel überwinden können .
Pharmazeutische Leitverbindungen
Chinolin und seine Analoga dienen als Leitverbindungen in der Wirkstoffforschung. Ihre strukturelle Komplexität und biologische Aktivität machen sie zu geeigneten Kandidaten für die pharmazeutische Entwicklung. Forscher konzentrieren sich auf die Synthese von Chinolinderivaten, die mit verschiedenen biologischen Zielstrukturen interagieren können, was zu potenziellen neuen Medikamenten führt .
Behandlung von Arthrose
Spezifische Chinolinderivate wurden synthetisiert und auf ihr Potenzial zur Behandlung von Arthrose bewertet. Diese Verbindungen wirken als Inhibitoren von Aggrecanase-2, einem Enzym, das am Abbau von Knorpel beteiligt ist. Durch die Hemmung dieses Enzyms könnten die Derivate das Fortschreiten der Arthrose verlangsamen .
Biochemische Analyse
Biochemical Properties
7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride plays a crucial role in biochemical reactions, particularly in proteomics research. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of 7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of key signaling molecules such as kinases and phosphatases, which play critical roles in cell growth, differentiation, and apoptosis. Additionally, 7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride can alter gene expression profiles by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This compound can inhibit enzyme activity by forming covalent bonds with the enzyme’s active site, leading to a decrease in the enzyme’s catalytic efficiency. Additionally, it can activate or inhibit signaling pathways by binding to specific receptors on the cell surface, thereby influencing downstream signaling events and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been associated with sustained modulation of cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as modulation of enzyme activity and signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound’s effects on metabolic flux and metabolite levels are significant, as they can influence overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may bind to various proteins, influencing its localization and accumulation. The distribution of this compound within different tissues can affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence energy production and apoptosis .
Eigenschaften
IUPAC Name |
7-chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO/c1-10-4-6-13(7-5-10)17-12(3)16(19(21)23)14-8-9-15(20)11(2)18(14)22-17/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAQZEKCJDXLFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1453338.png)

![2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B1453340.png)











